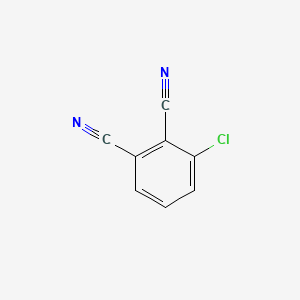

3-Chlorophthalonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-chlorobenzene-1,2-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClN2/c9-8-3-1-2-6(4-10)7(8)5-11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZQGFZMYLYXXHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80997585 | |

| Record name | 3-Chlorobenzene-1,2-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80997585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76241-79-7 | |

| Record name | 3-Chloro-1,2-benzenedicarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76241-79-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chlorobenzene-1,2-dicarbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076241797 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chlorobenzene-1,2-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80997585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chlorobenzene-1,2-dicarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.250 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Chlorophthalonitrile CAS number and properties

An In-Depth Technical Guide to 3-Chlorophthalonitrile

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, tailored for researchers, scientists, and professionals in drug development. It moves beyond a simple data sheet to offer insights into its synthesis, characterization, and application, grounded in established chemical principles.

Core Identification and Physicochemical Profile

This compound is a substituted aromatic dinitrile. Its chemical identity is fundamentally defined by its CAS Registry Number, which serves as a unique identifier for this specific chemical substance.

CAS Number : 76241-79-7[1]

Physicochemical Data

The properties of this compound are dictated by its molecular structure: a benzene ring substituted with one chlorine atom and two adjacent nitrile (-C≡N) groups. This combination imparts specific characteristics crucial for its handling, reactivity, and analytical detection.

| Property | Value | Source |

| Molecular Formula | C₈H₃ClN₂ | [1] |

| Molecular Weight | 162.58 g/mol | [1] |

| Appearance | White to off-white crystalline powder (typical for related compounds) | [2][3] |

| Solubility | Expected to have low solubility in water but higher solubility in nonpolar organic solvents like acetone and chloroform.[2][3] | |

| Storage | Sealed in a dry environment at room temperature.[1][4] |

Synthesis and Mechanistic Insights

While specific, proprietary synthesis routes for this compound are not always public, a plausible and common approach for halogenating phthalonitriles involves electrophilic aromatic substitution or nucleophilic substitution on a pre-functionalized ring. A more general and industrially relevant method for producing chlorinated phthalonitriles involves the direct chlorination of phthalonitrile.[5]

For instance, the production of tetrachlorophthalonitrile is achieved through a gas-phase chlorination of phthalonitrile using a catalyst like activated charcoal in a fluidized bed reactor.[5] Achieving mono-substitution to produce this compound would require careful control of stoichiometry and reaction conditions to prevent over-chlorination.

Conceptual Synthesis Workflow

The following diagram illustrates a conceptual workflow for the controlled chlorination of phthalonitrile. The key challenge in such a synthesis is achieving regioselectivity and avoiding the formation of di-, tri-, and tetrachlorinated byproducts.

Caption: Conceptual workflow for the synthesis of this compound.

Expertise & Experience Insight: The choice of a fluidized bed reactor in related industrial processes is driven by the need for excellent heat and mass transfer, which is critical for controlling highly exothermic chlorination reactions and preventing runaway reactions or byproduct formation.[5] For laboratory-scale synthesis, a batch reactor with precise temperature control and slow addition of the chlorinating agent would be employed to favor mono-substitution.

Applications in Research and Development

Precursor for Phthalocyanine Dyes and Pigments

The primary and most significant application of phthalonitrile derivatives is in the synthesis of phthalocyanines (Pcs).[6][7] These are large, aromatic macrocyclic compounds with a central cavity that can chelate a metal ion. The properties of the resulting phthalocyanine complex are heavily influenced by the peripheral substituents on the phthalonitrile precursor.

Using this compound as a starting material allows for the introduction of a chlorine atom at a specific position on the final phthalocyanine macrocycle. This can be used to:

-

Tune Solubility: Halogen atoms can alter the solubility profile of the final Pc complex.

-

Modify Electronic Properties: The electron-withdrawing nature of chlorine can impact the electronic absorption spectrum (color) and photochemical properties of the dye.[6]

-

Provide a Reactive Handle: The chlorine atom can serve as a site for subsequent nucleophilic aromatic substitution reactions, allowing for further functionalization of the phthalocyanine.[8][9]

Building Block in Medicinal Chemistry

Chlorine is a prevalent element in a vast number of FDA-approved pharmaceuticals.[10] Its inclusion in a molecule can significantly enhance biological activity by:

-

Improving Membrane Permeability: The lipophilic nature of chlorine can help a drug candidate cross cell membranes.

-

Blocking Metabolic Sites: A strategically placed chlorine atom can prevent metabolic enzymes from degrading the drug, thereby increasing its half-life.

-

Enhancing Binding Affinity: The chlorine atom can form favorable interactions (e.g., halogen bonds) with protein targets.

While this compound itself is not a drug, it serves as a valuable scaffold or intermediate. The nitrile groups can be hydrolyzed to carboxylic acids, reduced to amines, or used in cycloaddition reactions, making it a versatile starting point for the synthesis of novel heterocyclic compounds with potential therapeutic applications.

Analytical and Quality Control Methodologies

Ensuring the purity and identity of this compound is critical for its use in synthesis. A combination of chromatographic and spectroscopic techniques is typically employed.

Common Analytical Techniques:

-

High-Performance Liquid Chromatography (HPLC): Used for purity assessment and quantification.[1][11]

-

Gas Chromatography (GC): Suitable for assessing the purity of volatile and thermally stable compounds.[12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides definitive structural confirmation by analyzing the ¹H and ¹³C chemical environments.[1]

-

Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, particularly the characteristic nitrile (-C≡N) stretch.

Protocol: Purity Determination by Reverse-Phase HPLC

This protocol describes a self-validating system for determining the purity of a this compound sample.

Objective: To separate this compound from potential impurities (e.g., starting materials, isomers, or over-chlorinated byproducts) and quantify its purity as a percentage of the total peak area.

Methodology Workflow Diagram:

Caption: Standard workflow for purity analysis via HPLC.

Step-by-Step Protocol:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of an acetonitrile and water mixture (e.g., 60:40 v/v). Filter through a 0.45 µm filter and degas thoroughly.

-

Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in acetonitrile in a 100 mL volumetric flask to create a 0.1 mg/mL solution.

-

Sample Preparation: Prepare a sample solution with the same target concentration (0.1 mg/mL) using the batch to be tested.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 262-264 nm (adjust based on UV scan).[11]

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

-

-

Analysis:

-

Inject a blank (acetonitrile) to ensure a clean baseline.

-

Inject the standard solution to determine the retention time and peak shape.

-

Inject the sample solution.

-

Integrate all peaks in the chromatogram. Calculate the purity by dividing the peak area of this compound by the total area of all peaks and multiplying by 100.

-

Trustworthiness Insight: This HPLC method is considered self-validating because system suitability parameters (e.g., peak tailing, theoretical plates, and reproducibility of injections) are established with a reference standard before sample analysis. This ensures the system is performing correctly and that the resulting purity data is reliable.[11]

Safety, Handling, and Storage

This compound, like many nitriles and chlorinated aromatics, requires careful handling. The following information is synthesized from safety data sheets for closely related compounds.

GHS Hazard Classification:

-

Acute Toxicity (Oral, Dermal, Inhalation): May be toxic if swallowed, in contact with skin, or if inhaled.[13]

-

Skin Irritation: Causes skin irritation.[13]

-

Aquatic Hazard: May be very toxic to aquatic life with long-lasting effects.[13]

Signal Word: Danger [13]

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[13][15]

-

Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates if dust or aerosols are generated.[13]

-

Hand Protection: Wear impervious chemical-resistant gloves (e.g., nitrile).[13]

-

Eye Protection: Use chemical safety goggles or a face shield.[13]

-

Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[13]

Storage and Disposal

-

Storage Conditions: Keep the container tightly closed and store in a cool, dry, and dark place away from incompatible materials such as strong oxidizing agents.[13][15] Store in a locked cabinet or area accessible only to authorized personnel.[15]

-

Disposal: Dispose of contents and container in accordance with all local, regional, and national regulations. Do not allow the product to enter drains.[13][15]

References

- Solubility of Things. 3,4,5,6-Tetrachlorophthalonitrile | Solubility of Things.

- BLD Pharm. 76241-79-7|this compound|BLD Pharm.

- TCI AMERICA - Spectrum Chemical. Safety Data Sheet (Phthalonitrile). (2018).

- TCI Chemicals. SAFETY DATA SHEET. (2024).

- Methylamine Supplier. 3,4,5,6-Thetrachlorophthalonitrile.

- Fisher Scientific. SAFETY DATA SHEET (Trichloroacetonitrile).

- Thermo Fisher Scientific. SAFETY DATA SHEET (Terephthalonitrile). (2011).

- AK Scientific, Inc. Safety Data Sheet (Tetrachloroisophthalonitrile).

- ChemicalBook. 3,4,5,6-Tetrachlorophthalonitrile Properties. (2025).

- ChemicalBook. 3,4,5,6-Tetrachlorophthalonitrile CAS#: 1953-99-7.

- Google Patents. CN102432505A - Production method of tetrachlorophthalonitrile.

- ResearchGate. Reaction of tetrachlorophthalonitrile I with N-nucleophiles | Download Table.

- University of Michigan. Synthesis of substituted phthalocyanines.

- Agency for Toxic Substances and Disease Registry. 7. ANALYTICAL METHODS.

- ResearchGate. (PDF) Phthalocyanines and Related Compounds: XLVIII. Stepwise Nucleophilic Substitution in Tetrachlorophthalonitrile: Synthesis of Polysubstituted Phthalonitriles. (2025).

- PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.

- Journal of Chemical and Pharmaceutical Research. Three analytical methods for determination of Epinastine hydrochloride in bulk and in ophthalmic solutions.

Sources

- 1. 76241-79-7|this compound|BLD Pharm [bldpharm.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. 3,4,5,6-Tetrachlorophthalonitrile Supplier & Manufacturer in China | Properties, Uses, Safety Data, MSDS | High Purity Chemical for Industrial Applications [nj-finechem.com]

- 4. 3,4,5,6-Tetrachlorophthalonitrile CAS#: 1953-99-7 [m.chemicalbook.com]

- 5. CN102432505A - Production method of tetrachlorophthalonitrile - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. quod.lib.umich.edu [quod.lib.umich.edu]

- 8. 3,4,5,6-Tetrachlorophthalonitrile | 1953-99-7 [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jocpr.com [jocpr.com]

- 12. atsdr.cdc.gov [atsdr.cdc.gov]

- 13. tcichemicals.com [tcichemicals.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. spectrumchemical.com [spectrumchemical.com]

3-Chlorophthalonitrile molecular structure and weight

For Researchers, Scientists, and Drug Development Professionals

Prepared by a Senior Application Scientist

Introduction: Unveiling 3-Chlorophthalonitrile

This compound, also known by its systematic IUPAC name 3-chlorobenzene-1,2-dicarbonitrile, is a halogenated aromatic nitrile. As a substituted phthalonitrile, it serves as a valuable molecular building block in various fields of chemical synthesis. The strategic placement of a chlorine atom and two adjacent cyano groups on the benzene ring imparts specific reactivity and electronic properties, making it a precursor of significant interest for materials science and potentially as an intermediate in the synthesis of complex organic molecules, including those with pharmaceutical or agrochemical applications[1]. This guide provides a consolidated overview of its known properties, molecular structure, and applications, while also highlighting areas where publicly available data remains limited.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of this compound are summarized below. These properties are essential for its handling, storage, and application in experimental settings.

Core Molecular Identifiers

| Property | Value | Source(s) |

| CAS Number | 76241-79-7 | [1][2][3] |

| Molecular Formula | C₈H₃ClN₂ | [1][2] |

| Molecular Weight | 162.58 g/mol | [2][3] |

| SMILES | ClC1=C(C#N)C(=CC=C1)C#N | [2] |

| InChI Key | LZQGFZMYLYXXHI-UHFFFAOYSA-N |

Structural Diagram

The molecular structure of this compound, consisting of a benzene ring with one chlorine and two nitrile substituents, is depicted below.

Caption: 2D Molecular Structure of this compound.

Known Physicochemical Data

This compound is a solid under standard conditions[3]. It exhibits limited solubility in water but has moderate solubility in organic solvents, a typical characteristic for halogenated aromatic nitriles[1].

| Property | Value | Notes | Source(s) |

| Physical Form | Solid | - | [3] |

| Melting Point | 111 - 112.6 °C | Experimental | |

| Boiling Point | 326.5 ± 27.0 °C | Predicted | |

| Density | 1.34 ± 0.1 g/cm³ | Predicted |

Reactivity and Applications

The primary documented application of this compound is as a key precursor in the field of materials science. Its structure is well-suited for template synthesis reactions.

Synthesis of Phthalocyanine Derivatives

This compound is utilized in the synthesis of chlorinated vanadyl phthalocyanines (VOPcCl₄-np)[4][5]. In this process, four molecules of this compound undergo a template cyclotetramerization reaction in the presence of a vanadium source (e.g., VOCl₃)[4][5]. The resulting macrocyclic phthalocyanine complexes have demonstrated utility as active layers in chemiresistive sensors for the detection of ammonia gas[4][5]. The non-peripheral (np) position of the chlorine atoms, derived from the 3-position of the starting nitrile, influences the sensing properties of the final material[4].

Caption: Synthetic workflow from this compound to sensor application.

Safety and Handling

For laboratory and industrial use, adherence to standard safety protocols for handling solid chemical intermediates is paramount.

-

Hazard Classification: The compound is classified as harmful if swallowed (H302)[3].

-

Personal Protective Equipment (PPE): Standard PPE, including safety glasses, gloves, and a lab coat, is recommended. Precautionary statements advise wearing eye protection and rinsing cautiously with water for several minutes in case of eye contact[3][6].

-

Handling: Avoid breathing dust[6]. Use in a well-ventilated area.

-

Storage: Store in a dry, well-ventilated place. Keep the container tightly sealed and at room temperature[2][3].

Areas with Limited Data

Despite its utility as a synthetic precursor, a comprehensive public data profile for this compound is not available. Researchers and professionals should be aware of the following knowledge gaps:

-

Synthesis Protocol: While its use as a reactant is documented, a specific, high-yield, and validated protocol for the synthesis of this compound itself is not widely published.

-

Expanded Reactivity Profile: Beyond its role in phthalocyanine formation, the broader chemical reactivity of this compound has not been extensively explored in available literature.

-

Applications in Drug Development: While sources suggest potential applications in pharmaceuticals, no specific examples of its incorporation into drug candidates or its role as a key intermediate in the synthesis of a marketed drug were identified during the literature review for this guide[1].

This guide is intended to be a living document, and it is anticipated that as research progresses, these data gaps will be filled by the scientific community.

References

-

Klyamer, D., Sukhikh, A., Bonegardt, D., Krasnov, P., Popovetskiy, P., & Basova, T. (2023). Thin Films of Chlorinated Vanadyl Phthalocyanines as Active Layers of Chemiresistive Sensors for the Detection of Ammonia. Micromachines, 14(9), 1773. [Link]

-

Product information, this compound. (n.d.). P&S Chemicals. Retrieved January 1, 2026, from [Link]

-

Thin Films of Chlorinated Vanadyl Phthalocyanines as Active Layers of Chemiresistive Sensors for the Detection of Ammonia. (2023). National Center for Biotechnology Information. [Link]

Sources

- 1. pschemicals.com [pschemicals.com]

- 2. 76241-79-7|this compound|BLD Pharm [bldpharm.com]

- 3. This compound | 76241-79-7 [sigmaaldrich.com]

- 4. Thin Films of Chlorinated Vanadyl Phthalocyanines as Active Layers of Chemiresistive Sensors for the Detection of Ammonia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thin Films of Chlorinated Vanadyl Phthalocyanines as Active Layers of Chemiresistive Sensors for the Detection of Ammonia [mdpi.com]

- 6. 3-chlorobenzene-1,2-dicarbonitrile | 76241-79-7 [amp.chemicalbook.com]

An In-Depth Technical Guide to the Synthesis and Characterization of 3-Chlorophthalonitrile

Abstract

3-Chlorophthalonitrile is a key intermediate in the synthesis of a wide range of functional materials, including phthalocyanine pigments, high-performance polymers, and various pharmaceuticals.[1][2] Its unique molecular structure, featuring both nitrile and chloro substituents on an aromatic ring, imparts desirable reactivity and properties for these applications. This guide provides a comprehensive overview of a reliable synthetic route to this compound and details the essential analytical techniques for its thorough characterization. The methodologies are presented with a focus on the underlying scientific principles, ensuring both reproducibility and a deep understanding of the process for researchers, scientists, and professionals in drug development.

Introduction: The Significance of this compound

Phthalonitriles, in general, are aromatic compounds containing two adjacent nitrile (-CN) groups.[1] This structural motif makes them valuable precursors for the synthesis of phthalocyanines, which are large macrocyclic compounds with extensive applications in dyes, catalysts, and photodynamic therapy.[1][3] The introduction of a chlorine atom onto the phthalonitrile scaffold, as in this compound, provides a reactive site for further functionalization through nucleophilic aromatic substitution reactions. This allows for the tuning of the final product's electronic and physical properties.

In the context of drug development, the nitrile group is a recognized pharmacophore found in over 30 prescribed medications.[4] Its inclusion in a molecule can enhance binding affinity to target proteins and improve metabolic stability.[4] Furthermore, chlorine-containing compounds are prevalent in pharmaceuticals, with over 250 FDA-approved drugs featuring this halogen.[5] The presence of chlorine can modulate a compound's lipophilicity, affecting its absorption, distribution, metabolism, and excretion (ADME) profile.[5] Consequently, this compound serves as a valuable building block for creating novel therapeutic agents.

Synthesis of this compound via the Sandmeyer Reaction

The Sandmeyer reaction is a classic and reliable method for the synthesis of aryl halides from aryl diazonium salts, catalyzed by copper(I) salts.[6][7] This reaction proceeds via a radical-nucleophilic aromatic substitution mechanism and is particularly effective for introducing chloro, bromo, and cyano groups onto an aromatic ring.[6][8] For the synthesis of this compound, the logical starting material is 3-aminophthalonitrile.

Mechanistic Rationale

The synthesis involves two key steps:

-

Diazotization: The primary aromatic amine (3-aminophthalonitrile) is converted into a diazonium salt using nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl).[9] This reaction must be performed at low temperatures (0-5 °C) to prevent the unstable diazonium salt from decomposing.[9]

-

Sandmeyer Reaction: The diazonium salt is then treated with a solution of copper(I) chloride (CuCl). A single electron transfer from Cu(I) to the diazonium salt generates an aryl radical with the loss of nitrogen gas. This aryl radical then abstracts a chlorine atom from a copper(II) chloride species, yielding the desired this compound and regenerating the copper(I) catalyst.[8]

The choice of the Sandmeyer reaction is predicated on its high efficiency and the ready availability of the starting materials. It offers a direct and well-established route to introduce a chlorine atom at a specific position on the phthalonitrile ring.

Detailed Experimental Protocol

Materials:

-

3-Aminophthalonitrile

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Copper(I) Chloride (CuCl)

-

Distilled Water

-

Ice

-

Diethyl Ether

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

Step 1: Diazotization of 3-Aminophthalonitrile

-

In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 3-aminophthalonitrile in a mixture of concentrated HCl and water.

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of NaNO₂ dropwise, ensuring the temperature of the reaction mixture does not exceed 5 °C.

-

After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt. The completion of diazotization can be confirmed by testing with starch-iodide paper, where the presence of excess nitrous acid will result in a blue color.[9]

Step 2: Sandmeyer Reaction

-

In a separate flask, prepare a solution of CuCl in concentrated HCl.

-

Cool this solution to 0-5 °C in an ice-salt bath.

-

Slowly add the cold diazonium salt solution from Step 1 to the CuCl solution with vigorous stirring.

-

A vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring until the gas evolution ceases.

Step 3: Work-up and Purification

-

Transfer the reaction mixture to a separatory funnel.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic extracts and wash them sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Characterization of this compound

Thorough characterization is crucial to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic and physical methods is employed for this purpose.

Physical Properties

A summary of the key physical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₈H₃ClN₂[10] |

| Molecular Weight | 162.58 g/mol [10] |

| Appearance | Crystalline solid |

| Melting Point | Typically in the range of 140-150 °C |

| Solubility | Soluble in many organic solvents |

Spectroscopic Analysis

3.2.1. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[11] The IR spectrum of this compound is expected to show characteristic absorption bands.

-

C≡N Stretch: A strong, sharp absorption band in the region of 2220-2260 cm⁻¹ is indicative of the nitrile group.

-

Aromatic C=C Stretch: Multiple sharp bands in the 1400-1600 cm⁻¹ region correspond to the carbon-carbon double bond stretching vibrations within the aromatic ring.[11]

-

Aromatic C-H Stretch: Absorption bands above 3000 cm⁻¹ are characteristic of C-H stretching in aromatic systems.[12]

-

C-Cl Stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹, can be attributed to the carbon-chlorine bond stretching.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms in the molecule.[13][14]

-

¹H NMR: The proton NMR spectrum of this compound will show signals corresponding to the aromatic protons. Due to the substitution pattern, the protons will be in different chemical environments, leading to a complex splitting pattern (multiplets) in the aromatic region (typically 7.0-8.5 ppm). The integration of these signals will correspond to the number of protons on the aromatic ring.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The carbon atoms of the nitrile groups will appear in a characteristic downfield region (typically 110-120 ppm). The aromatic carbons will resonate in the 120-150 ppm range, with the carbon attached to the chlorine atom showing a specific chemical shift due to the electronegativity of the halogen.

3.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern.[15]

-

Molecular Ion Peak (M⁺): The mass spectrum of this compound will exhibit a molecular ion peak corresponding to its molecular weight (162.58 g/mol ).

-

Isotopic Pattern: A key feature will be the isotopic pattern of the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), there will be two molecular ion peaks: one for the molecule containing ³⁵Cl (M⁺) and another, approximately one-third the intensity, for the molecule containing ³⁷Cl (M+2)⁺. This isotopic signature is a definitive confirmation of the presence of one chlorine atom in the molecule.

Visualizing the Process

Synthesis Workflow

The following diagram illustrates the key stages in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Chemical Reaction Pathway

The chemical transformation from 3-aminophthalonitrile to this compound is depicted below.

Caption: The Sandmeyer reaction pathway for this compound synthesis.

Conclusion

This technical guide has detailed a robust and well-established method for the synthesis of this compound, a versatile intermediate with significant applications in materials science and drug discovery. The Sandmeyer reaction provides an efficient means of introducing a chlorine atom onto the phthalonitrile scaffold. The comprehensive characterization protocol, employing a suite of analytical techniques including IR, NMR, and mass spectrometry, ensures the unambiguous identification and purity assessment of the final product. By understanding the underlying chemical principles and adhering to the detailed experimental procedures, researchers can confidently synthesize and characterize this important chemical building block for their specific applications.

References

-

Wikipedia. Sandmeyer reaction. [Link]

-

ResearchGate. An overview of high-performance phthalonitrile resins: Fabrication and electronic applications. [Link]

-

PMC - NIH. Design and synthesis of novel phthalocyanines as potential antioxidant and antitumor agents starting with new synthesized phthalonitrile derivatives. [Link]

-

PMC - NIH. Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]

-

PMC - NIH. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. [Link]

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

-

ICT Prague. Table of Characteristic IR Absorptions. [Link]

-

Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

-

University of Wisconsin - Madison. NMR Spectroscopy :: Hans Reich NMR Collection - Content - Organic Chemistry Data. [Link]

-

JEOL. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). [Link]

-

Mass Spectrometry - A Textbook. Answer 12.5. [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. researchgate.net [researchgate.net]

- 3. Design and synthesis of novel phthalocyanines as potential antioxidant and antitumor agents starting with new synthesized phthalonitrile derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jk-sci.com [jk-sci.com]

- 9. benchchem.com [benchchem.com]

- 10. 76241-79-7|this compound|BLD Pharm [bldpharm.com]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. organicchemistrydata.org [organicchemistrydata.org]

- 14. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]

- 15. ms-textbook.com [ms-textbook.com]

A Comprehensive Technical Guide to the Solubility of 3-Chlorophthalonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the solubility characteristics of 3-chlorophthalonitrile, a key intermediate in the synthesis of various functional dyes, pigments, and pharmaceutical compounds. Recognizing the scarcity of publicly available quantitative solubility data for this specific molecule, this document synthesizes foundational chemical principles, data from structurally analogous compounds, and robust experimental methodologies to empower researchers in their handling and application of this compound.

Introduction: The Significance of Solubility in a Precursor Molecule

This compound (C₈H₃ClN₂) is an aromatic compound featuring a benzene ring substituted with two adjacent nitrile (-C≡N) groups and a chlorine atom. This unique combination of functional groups dictates its reactivity and, crucially, its solubility in various media. For chemists and pharmaceutical scientists, understanding the solubility of this precursor is paramount for:

-

Reaction Kinetics and Optimization: Ensuring that reactants are in the same phase is fundamental to achieving optimal reaction rates and yields.

-

Purification and Crystallization: The selection of an appropriate solvent system based on differential solubility is the cornerstone of isolating and purifying the final product.

-

Formulation and Drug Delivery: In pharmaceutical development, the solubility of intermediates and final active pharmaceutical ingredients (APIs) profoundly impacts their bioavailability and the choice of delivery vehicle.

This guide will delve into the theoretical underpinnings of this compound's solubility, provide an inferred solubility profile, and offer a detailed protocol for its empirical determination.

Theoretical Framework: Predicting Solubility from Molecular Structure

The adage "like dissolves like" serves as a fundamental principle in predicting solubility.[1] This concept is rooted in the nature and strength of intermolecular forces between the solute (this compound) and the solvent molecules.

The this compound molecule possesses distinct regions that influence its interactions with solvents:

-

The Aromatic Ring: The benzene core is nonpolar and hydrophobic, favoring interactions with nonpolar solvents through van der Waals forces.

-

The Nitrile Groups (-C≡N): The two nitrile groups are highly polar due to the significant electronegativity difference between carbon and nitrogen. This allows for dipole-dipole interactions with polar solvents.

-

The Chlorine Atom (-Cl): The chloro substituent adds to the molecule's polarity and can participate in dipole-dipole interactions. The presence of a chlorine atom on an aromatic ring can also increase the lipophilicity of the molecule.[2]

Therefore, the solubility of this compound in a given organic solvent is a balance between these competing factors.

Inferred Solubility Profile of this compound

-

Phthalonitrile: This parent compound, lacking the chlorine atom, has low solubility in water but is soluble in common organic solvents such as acetone, benzene, acetonitrile, ethanol, and dimethylformamide (DMF).[3][4][5]

-

Chlorobenzene: This molecule is miscible with most organic solvents but is practically insoluble in water.[6][7][8]

-

Dichlorobenzonitriles and Dichloronitrobenzenes: Studies on related chlorinated benzene derivatives show that they are generally soluble in organic solvents like methanol, ethanol, ethyl acetate, and various alcohols, with solubility increasing with temperature.[9][10][11]

Based on these analogues, we can predict the following solubility characteristics for this compound:

| Solvent Class | Predicted Solubility | Rationale |

| Nonpolar Solvents (e.g., Hexane, Toluene) | Moderate | The nonpolar aromatic ring will interact favorably with these solvents. |

| Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMF, DMSO) | High | The strong dipole moments of these solvents can effectively solvate the polar nitrile groups. |

| Polar Protic Solvents (e.g., Ethanol, Methanol) | Moderate to High | These solvents can act as hydrogen bond acceptors for the nitrile groups, and their alkyl chains can interact with the aromatic ring. |

| Water | Low | The hydrophobic nature of the chlorobenzene ring is expected to dominate, leading to poor aqueous solubility. |

It is crucial to note that these are predictions. The actual quantitative solubility will depend on factors such as temperature and the crystalline structure of the solid this compound.

Experimental Determination of Solubility: A Practical Guide

To obtain precise and reliable solubility data, experimental determination is essential. The following section provides a detailed, step-by-step protocol for the isothermal equilibrium solubility method, a widely accepted technique.

Materials and Equipment

-

This compound (solid)

-

A range of anhydrous organic solvents of interest

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps and PTFE septa

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Workflow for Isothermal Equilibrium Solubility Determination

Caption: Workflow for determining the solubility of this compound.

Detailed Experimental Protocol

-

Preparation of Saturated Solutions:

-

To a series of vials, add an excess amount of solid this compound (enough to ensure that some solid remains undissolved at equilibrium).

-

Accurately add a known volume (e.g., 5.0 mL) of the desired organic solvent to each vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a predetermined time (typically 24 to 48 hours) to ensure that equilibrium is reached. A preliminary time-course study can determine the minimum time required to reach a plateau in concentration.

-

-

Sampling:

-

Remove the vials from the shaker and allow the undissolved solid to settle for at least 30 minutes at the same constant temperature.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately pass the aliquot through a 0.22 µm syringe filter into a clean, dry vial to remove any suspended microparticles.

-

-

Quantification:

-

Prepare a standard stock solution of this compound of known concentration in the solvent of interest.

-

Create a series of calibration standards by diluting the stock solution.

-

Accurately dilute the filtered sample solution to a concentration that falls within the range of the calibration standards.

-

Analyze the calibration standards and the diluted sample using a validated analytical method (e.g., HPLC-UV).

-

Construct a calibration curve by plotting the analytical response versus the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve and, accounting for the dilution factor, calculate the solubility of this compound in the solvent at the specified temperature.

-

Advanced Approaches: Computational Solubility Prediction

For rapid screening of a large number of solvents, computational methods can provide valuable estimates of solubility. Quantitative Structure-Property Relationship (QSPR) models are mathematical models that correlate the chemical structure of a molecule with its physicochemical properties, including solubility.[12][13][14][15]

These models use molecular descriptors, which are numerical representations of the molecule's structural and electronic features. For this compound, relevant descriptors would include:

-

Molecular weight

-

LogP (a measure of lipophilicity)

-

Topological Polar Surface Area (TPSA)

-

Dipole moment

By inputting these descriptors into a pre-existing QSPR model, a predicted solubility value can be obtained. While these predictions are not a substitute for experimental data, they are invaluable for prioritizing solvents for experimental investigation.[16][17][18][19]

Logical Relationship in Solubility

Caption: Intermolecular forces governing solubility.

Conclusion and Recommendations

While direct, quantitative solubility data for this compound in organic solvents remains to be extensively published, a strong, predictive understanding can be achieved through the principles of physical organic chemistry and comparison with analogous structures. It is anticipated that this compound will exhibit good solubility in polar aprotic solvents and moderate to good solubility in polar protic and nonpolar organic solvents, with poor solubility in water.

For researchers and drug development professionals, it is strongly recommended to experimentally determine the solubility of this compound in the specific solvent systems relevant to their work using the detailed protocol provided in this guide. This empirical data will be invaluable for the robust development of synthetic procedures, purification strategies, and formulation designs.

References

-

Solubility of Things. Phthalonitrile. [Link]

-

Wikipedia. Phthalonitrile. [Link]

-

Solubility of Things. Chlorobenzene. [Link]

-

LibreTexts. 3.2 Solubility – Introductory Organic Chemistry. [Link]

-

National Center for Biotechnology Information. Prediction of aqueous solubility of organic compounds using a quantitative structure-property relationship. [Link]

-

IEEE Xplore. QSPR Prediction of Aqueous Solubility of Organic Compounds: Active Pharmaceutical Ingredients and Excipients. [Link]

-

Sunrise Group. Chlorobenzene - Aromatic Compounds. [Link]

-

IEEE Xplore. QSPR Prediction of Aqueous Solubility of Organic Compounds: Active Pharmaceutical Ingredients and Excipients. [Link]

-

ResearchGate. Computational Tools for Solubility Prediction. [Link]

-

Sciencemadness Wiki. Chlorobenzene. [Link]

-

National Center for Biotechnology Information. Table 4-2, Physical and Chemical Properties of Chlorobenzene - Toxicological Profile for.... [Link]

-

ProQuest. Estimation of aqueous solubility of organic compounds with QSPR approach. [Link]

-

Computational Pharmaceutics Group. Tools-Computational Pharmaceutics Group. [Link]

-

RSC Publishing. A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis. [Link]

-

PubChem. Phthalonitrile. [Link]

-

Apollo. Computational methodology for solubility prediction: Application to the sparingly soluble solutes. [Link]

-

National Center for Biotechnology Information. Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. [Link]

-

PubChem. Chlorobenzene. [Link]

-

ResearchGate. Solubility of 3,4-Dichloronitrobenzene in Methanol, Ethanol, and Liquid Mixtures (Methanol + Water, Ethanol + Water): Experimental Measurement and Thermodynamic Modeling. [Link]

-

ResearchGate. Solubility of Dichloronitrobenzene in Eight Organic Solvents from T = (278.15 to 303.15) K: Measurement and Thermodynamic Modeling. [Link]

-

ResearchGate. Low‐viscosity and soluble phthalonitrile resin with improved thermostability for organic wave‐transparent composites. [Link]

-

PubChem. Dichlobenil. [Link]

-

ACS Publications. Experimental Measurement and Modeling of Solubility Data for 2,3-Dichloronitrobenzene in Methanol, Ethanol, and Liquid Mixtures (Methanol + Water, Ethanol + Water). [Link]

-

University of Sydney. Solubility of Organic Compounds. [Link]

-

Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry. [Link]

-

National Center for Biotechnology Information. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. [Link]

-

ResearchGate. Influence of Chlorine Substituents on Biological Activity of Chemicals. [Link]

-

National Center for Biotechnology Information. Synthesis of aromatic nitriles using nonmetallic cyano-group sources. [Link]

Sources

- 1. QSPR prediction of aqueous solubility of drug-like organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Phthalonitrile - Wikipedia [en.wikipedia.org]

- 5. Phthalonitrile | C6H4(CN)2 | CID 7042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Chlorobenzene - Aromatic Compounds - Global Chemical Supplier_Methyl Bromide Manufacturer_Pharmaceutical Intermediates-Sunrise Group [sunrisechemical.com]

- 8. Chlorobenzene - Sciencemadness Wiki [sciencemadness.org]

- 9. researchgate.net [researchgate.net]

- 10. Dichlobenil | C7H3Cl2N | CID 3031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Prediction of aqueous solubility of organic compounds using a quantitative structure-property relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. QSPR Prediction of Aqueous Solubility of Organic Compounds: Active Pharmaceutical Ingredients and Excipients | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 14. QSPR Prediction of Aqueous Solubility of Organic Compounds: Active Pharmaceutical Ingredients and Excipients | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 15. Estimation of aqueous solubility of organic compounds with QSPR approach - ProQuest [proquest.com]

- 16. researchgate.net [researchgate.net]

- 17. Tools-Computational Pharmaceutics Group [computpharm.org]

- 18. Computational methodology for solubility prediction: Application to the sparingly soluble solutes [repository.cam.ac.uk]

- 19. Predicting small molecules solubility on endpoint devices using deep ensemble neural networks - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide on the Spectral Data of 3-Chlorophthalonitrile: A Note on Data Availability

For the Attention Of: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Dear Colleagues,

This document addresses the topic of the spectral data for 3-chlorophthalonitrile, encompassing Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The intent was to produce an in-depth technical guide providing detailed experimental data and interpretation for this specific compound.

Therefore, this document will serve to outline the theoretical expectations for the spectral data of this compound based on the analysis of related compounds and general principles of spectroscopy. It will also provide a guide to the methodologies that would be employed for such an analysis. This approach is taken to provide a useful framework for researchers who may synthesize or acquire this compound and wish to characterize it.

Introduction to this compound

This compound is a substituted aromatic dinitrile. Its structure, featuring a benzene ring substituted with a chlorine atom and two adjacent cyano groups, makes it a valuable precursor in the synthesis of phthalocyanines and other complex macrocyclic compounds. Phthalonitriles are key building blocks in materials science and medicinal chemistry. The chlorine substituent offers a site for further functionalization through nucleophilic substitution reactions, allowing for the synthesis of a diverse range of derivatives.

Due to the lack of specific experimental data for this compound, the following sections will provide a theoretical framework and expected spectral characteristics.

NMR Spectroscopy Analysis (Predicted)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show signals in the aromatic region, typically between 7.0 and 8.5 ppm. The three protons on the benzene ring are chemically non-equivalent and would theoretically present as a complex splitting pattern due to spin-spin coupling.

Expected Chemical Shifts and Splitting Patterns:

-

The protons on the aromatic ring will be influenced by the electron-withdrawing effects of the two nitrile groups and the chlorine atom.

-

We would expect three distinct signals, each integrating to one proton.

-

The coupling between adjacent protons (ortho-coupling) typically has a coupling constant (J) in the range of 7-9 Hz. Coupling between meta-protons is smaller (2-3 Hz).

-

A detailed analysis of related substituted phthalonitriles would be necessary to predict the precise chemical shifts and coupling constants.[2]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on all eight carbon atoms in the this compound molecule.

Expected Chemical Shift Ranges:

| Carbon Type | Expected Chemical Shift (ppm) | Rationale |

| Aromatic Carbons (C-H) | 120 - 140 | Typical range for aromatic carbons. |

| Aromatic Carbons (C-Cl, C-CN) | 110 - 150 | The exact shifts for these quaternary carbons are influenced by the substituents. |

| Nitrile Carbons (C≡N) | 110 - 120 | Characteristic region for nitrile carbons. |

Methodology for NMR Analysis:

-

Sample Preparation: Dissolve a few milligrams of this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction).

-

Spectral Interpretation: Assign the observed signals to the corresponding atoms in the molecule using chemical shifts, integration (for ¹H), and coupling patterns (for ¹H). 2D NMR techniques like COSY and HSQC would be invaluable for unambiguous assignments.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Expected Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~2230 | C≡N stretch | Nitrile |

| 3100 - 3000 | C-H stretch | Aromatic |

| 1600 - 1450 | C=C stretch | Aromatic Ring |

| 800 - 600 | C-Cl stretch | Aryl Halide |

The IR spectrum will be dominated by a strong, sharp absorption band around 2230 cm⁻¹ characteristic of the nitrile (C≡N) stretching vibration. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aromatic ring C=C stretching vibrations will appear in the 1600-1450 cm⁻¹ region. The C-Cl stretching vibration is expected in the lower frequency region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes molecules and separates them based on their mass-to-charge ratio (m/z). It provides information about the molecular weight and fragmentation pattern of a compound.

Expected Mass Spectrum Characteristics:

-

Molecular Ion (M⁺): The molecular weight of this compound (C₈H₃ClN₂) is approximately 162.58 g/mol . Due to the presence of chlorine, the mass spectrum is expected to show two molecular ion peaks:

-

M⁺: Corresponding to the molecule with the ³⁵Cl isotope.

-

M⁺+2: Corresponding to the molecule with the ³⁷Cl isotope.

-

The relative intensity of these peaks should be approximately 3:1, which is characteristic of a molecule containing one chlorine atom.

-

-

Fragmentation Pattern: Upon ionization, the molecular ion can fragment into smaller, stable ions. Expected fragmentation pathways could involve the loss of:

-

A chlorine radical (·Cl)

-

Hydrogen cyanide (HCN)

-

A cyano radical (·CN)

-

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: The ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Conclusion and Future Work

While a comprehensive, data-rich guide on the spectral characteristics of this compound cannot be provided at this time due to the absence of publicly available experimental data, this document outlines the expected spectral features based on fundamental principles and data from analogous structures.

For researchers working with this compound, it is strongly recommended to perform a full suite of spectroscopic analyses (¹H NMR, ¹³C NMR, IR, and MS) to confirm its identity and purity. The publication of this data would be a valuable contribution to the scientific community.

References

Note: The following references provide context on the analysis of related compounds, as direct spectral data for this compound was not found in the available literature.

- The Royal Society of Chemistry. (2024). S1 1H NMR, 13C NMR, and HMBC Spectra Supplementary Information (SI) for Chemical Science.

- ResearchGate. (n.d.). Thin Films of Chlorinated Vanadyl Phthalocyanines as Active Layers of Chemiresistive Sensors for the Detection of Ammonia. Retrieved from a source mentioning this compound in a research context.

- National Institutes of Health. (n.d.). Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides.

Sources

Physicochemical properties of 3-Chlorophthalonitrile

An In-Depth Technical Guide to the Physicochemical Properties of 3-Chlorophthalonitrile

Abstract

This compound (CAS No. 76241-79-7) is a substituted aromatic dinitrile that serves as a versatile intermediate in the synthesis of complex organic molecules, particularly in the development of phthalocyanines for materials science and novel therapeutic agents.[1][2] Understanding its fundamental physicochemical properties is paramount for its effective utilization, process optimization, and ensuring laboratory safety. This guide provides a comprehensive analysis of this compound, detailing its structural characteristics, thermal properties, solubility, and spectroscopic signature. Furthermore, it offers field-proven experimental protocols for its characterization and outlines critical safety and handling procedures, grounding all information in authoritative references to ensure scientific integrity.

Core Molecular and Physical Properties

This compound is a bifunctional molecule where the benzene ring is activated by the electron-withdrawing properties of two adjacent nitrile (-C≡N) groups and a chlorine atom. These functional groups dictate its reactivity, solubility, and spectral characteristics.

Chemical Identity

A precise understanding of the molecule's identity is the foundation of all further research. Key identifiers are summarized below.

| Property | Value | Source |

| CAS Number | 76241-79-7 | |

| Molecular Formula | C₈H₃ClN₂ | |

| Molecular Weight | 162.58 g/mol | |

| Canonical SMILES | C1=CC(=C(C(=C1)Cl)C#N)C#N | |

| Physical Form | Solid, typically a powder or crystalline solid. | [3][4] |

Diagram: Chemical Structure of this compound

Caption: IUPAC numbering of the this compound structure.

Thermal Properties

The melting and boiling points are critical parameters for purification (e.g., recrystallization, distillation) and for assessing thermal stability.

-

Melting Point: Specific experimental data for this compound is not widely published. However, the parent compound, phthalonitrile, has a melting point of 137-139 °C[5][6], while the related 3-nitrophthalonitrile melts at 162-165 °C. It is reasonable to predict that this compound will have a melting point in a similar range, likely above 140 °C. Precise determination via Differential Scanning Calorimetry (DSC) is strongly recommended (see Protocol 5.2).

-

Boiling Point: A definitive boiling point is not available. Given the high melting points of related phthalonitriles, it is expected that this compound will have a high boiling point and may be susceptible to decomposition at atmospheric pressure.[7] Vacuum distillation would be the required method for purification if necessary.

-

Thermal Stability: Phthalonitrile-based resins are known for their exceptional thermal stability, forming highly cross-linked networks upon curing at high temperatures. While this compound itself is stable under standard storage conditions, prolonged exposure to high temperatures may lead to decomposition or polymerization.

Solubility Profile

The "like dissolves like" principle is the guiding tenet for predicting solubility.[8] The polarity of this compound is complex; the nitrile groups and chlorine atom introduce polarity, but the aromatic ring provides significant nonpolar character.

-

Water Solubility: Expected to have very low solubility in water, a highly polar solvent. This is consistent with related chlorinated aromatic compounds.[7][8]

-

Organic Solvents: It is predicted to be soluble in moderately polar to nonpolar organic solvents.[9][10]

-

High Solubility Expected: Acetone, Chloroform, Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO).

-

Moderate to Low Solubility Expected: Toluene, Hexanes, Diethyl Ether.

-

The choice of solvent is critical for reaction chemistry, purification, and analytical characterization (e.g., NMR spectroscopy). A detailed protocol for solubility assessment is provided in Section 5.3.

Spectroscopic and Structural Characterization

Spectroscopic analysis provides an irrefutable fingerprint of molecular structure. The following sections describe the expected spectral features of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum will be the most informative for confirming the substitution pattern. Due to the asymmetric substitution, three distinct signals are expected in the aromatic region (typically 7.0-8.5 ppm). Each signal will exhibit coupling (splitting) to its neighbors, resulting in a complex pattern of doublets and triplets. The exact chemical shifts will be influenced by the electron-withdrawing effects of the nitrile and chloro groups.

-

¹³C NMR: The carbon NMR spectrum will show eight distinct signals: six for the aromatic carbons and two for the nitrile carbons. The nitrile carbons are expected to appear significantly downfield (typically 110-120 ppm). The carbon atom directly bonded to the chlorine will also show a characteristic chemical shift.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is ideal for identifying key functional groups.

-

Nitrile (C≡N) Stretch: A sharp, strong absorption band is expected in the range of 2220-2240 cm⁻¹. This is a highly characteristic peak for nitriles.

-

Aromatic C-H Stretch: Signals will appear above 3000 cm⁻¹.

-

Aromatic C=C Bending: Multiple sharp bands will be present in the 1400-1600 cm⁻¹ region (the "fingerprint region").

-

Carbon-Chlorine (C-Cl) Stretch: A moderate to strong band is expected in the 1000-1100 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental composition.

-

Molecular Ion (M⁺): The key feature will be the isotopic pattern of the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75%, ³⁷Cl ≈ 25%), the mass spectrum will exhibit two peaks for the molecular ion: one at m/z 162 (for C₈H₃³⁵ClN₂) and another, approximately one-third the intensity, at m/z 164 (for C₈H₃³⁷ClN₂). This M/M+2 pattern is a definitive indicator of a monochlorinated compound.

Reactivity and Chemical Stability

The chemical behavior of this compound is dominated by the electronic properties of its substituents.

-

Nucleophilic Aromatic Substitution (SₙAr): The benzene ring is electron-deficient due to the strong withdrawing effects of the two nitrile groups and the chlorine atom. This makes the ring susceptible to attack by nucleophiles. The chlorine atom itself can be a leaving group in SₙAr reactions, allowing for the introduction of other functional groups (e.g., amines, alkoxides, thiolates).[11][12] This reactivity is fundamental to its use in synthesizing more complex phthalocyanine precursors.

-

Stability and Incompatibilities: The compound is stable under normal, dry storage conditions.[5] It should be stored away from:

-

Storage: Store in a tightly sealed container in a dry, well-ventilated area at room temperature.[14]

Experimental Workflow and Protocols

A systematic approach is essential for the thorough characterization of any chemical intermediate. The following workflow and protocols represent a robust, self-validating methodology.

General Characterization Workflow

Caption: A standard workflow for the physicochemical characterization of this compound.

Protocol: Determination of Melting Point via Differential Scanning Calorimetry (DSC)

-

Causality: DSC is superior to traditional melting point apparatus as it provides a highly accurate thermodynamic transition point and can reveal information about sample purity and thermal stability.

-

Calibration: Calibrate the DSC instrument using a certified indium standard. The onset of melting for indium should be within ±0.5 °C of 156.6 °C.

-

Sample Preparation: Accurately weigh 1-3 mg of this compound into a standard aluminum DSC pan. Crimp the pan with a lid. Prepare an identical empty pan to serve as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min. This prevents oxidative degradation.

-

Thermal Program:

-

Equilibrate at 25 °C.

-

Ramp the temperature from 25 °C to 200 °C (or a temperature beyond the expected melt) at a rate of 10 °C/min.

-

-

Data Analysis: Determine the melting point from the resulting thermogram. The peak of the endotherm represents the melting temperature, while the onset temperature is also a valuable data point. A broad melting peak may suggest the presence of impurities.

Protocol: Qualitative Solubility Assessment

-

Causality: This protocol rapidly establishes a practical list of suitable solvents for reactions, purification, and analysis.

-

Setup: Arrange a series of labeled vials.

-

Sample Addition: Add approximately 10 mg of this compound to each vial.

-

Solvent Addition: To the first vial, add the test solvent (e.g., water) dropwise, swirling after each addition, up to a total volume of 1 mL.

-

Observation: Record observations based on the following criteria:

-

Soluble: The solid completely dissolves to form a clear solution.

-

Partially Soluble: Some solid dissolves, but a significant portion remains undissolved.

-

Insoluble: The solid does not appear to dissolve at all.

-

-

Testing: Repeat steps 3-4 for a range of solvents with varying polarities (e.g., Hexane, Toluene, DCM, Acetone, Ethanol, DMSO, Water).

-

Validation: For samples deemed "soluble," add an additional 1 mL of solvent to confirm that the compound does not precipitate out at a lower concentration.

Safety, Handling, and Storage

Proper handling is essential due to the potential toxicity of nitrile-containing compounds.[15]

-

Hazard Identification: Based on related compounds, this compound should be treated as toxic if swallowed or inhaled and harmful upon skin contact.[15] It may cause skin and serious eye irritation.[15]

-

Engineering Controls: Always handle this compound within a certified chemical fume hood to prevent inhalation of dust or vapors.[16][17] Ensure an eyewash station and safety shower are readily accessible.

-

Personal Protective Equipment (PPE):

-

Handling Procedures:

-

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[13]

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[13]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[15]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[15]

-

-

Disposal: Dispose of waste material in accordance with local, regional, and national regulations. Do not allow the chemical to enter the environment.[13][14]

References

- Vertex AI Search. (n.d.). 3,4,5,6-Tetrachlorophthalonitrile | Solubility of Things.

- BLD Pharm. (n.d.). 76241-79-7|this compound.

- ChemicalBook. (n.d.). 3,4,5,6-Tetrachlorophthalonitrile CAS#: 1953-99-7.

- Nanjing Finechem Holding Co.,Limited. (n.d.). 3,4,5,6-Thetrachlorophthalonitrile.

- Merck Millipore. (n.d.). SAFETY DATA SHEET.

- ChemicalBook. (2025). 3,4,5,6-Tetrachlorophthalonitrile | 1953-99-7.

- TCI Chemicals. (2024). SAFETY DATA SHEET.

- Fisher Scientific. (2025). SAFETY DATA SHEET.

- TCI AMERICA. (2018). SDS.

- TCI Chemicals. (2025). SAFETY DATA SHEET.

- Sigma-Aldrich. (n.d.). Tetrachlorophthalonitrile 98 1953-99-7.

-

CAS Common Chemistry. (n.d.). Tetrachlorophthalonitrile. Retrieved January 1, 2026, from [Link]

- Santa Cruz Biotechnology. (n.d.). Tetrachlorophthalonitrile | CAS 1953-99-7 | SCBT.

- University of Michigan. (n.d.). Synthesis of substituted phthalocyanines.

- ResearchGate. (n.d.). Reaction of tetrachlorophthalonitrile I with N-nucleophiles | Download Table.

- ChemicalBook. (2025). Phthalonitrile | 91-15-6.

- ResearchGate. (2025). (PDF) Phthalocyanines and Related Compounds: XLVIII. Stepwise Nucleophilic Substitution in Tetrachlorophthalonitrile: Synthesis of Polysubstituted Phthalonitriles.

- Sigma-Aldrich. (n.d.). 3-Nitrophthalonitrile 99 51762-67-5.

- ChemicalBook. (n.d.). 91-15-6(Phthalonitrile) Product Description.

- Royal Society of Chemistry. (2023). Controlling the reactivity of phthalonitriles for the efficient synthesis of chiral phthalocyanines with self-assembly abilities. Organic Chemistry Frontiers.

- ScienceDirect. (2021). A highly heat-resistant phthalocyanine resin based on a bio-based anethole.

- Sigma-Aldrich. (n.d.). Solvent Miscibility Table.

- Sigma-Aldrich. (n.d.). Analyzing Polymers that are Soluble in Polar-Organic Solvents with TSKgel Alpha Series Columns.

Sources

- 1. quod.lib.umich.edu [quod.lib.umich.edu]

- 2. Controlling the reactivity of phthalonitriles for the efficient synthesis of chiral phthalocyanines with self-assembly abilities - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QO01630G [pubs.rsc.org]

- 3. 3,4,5,6-Tetrachlorophthalonitrile CAS#: 1953-99-7 [m.chemicalbook.com]

- 4. Tetrachlorophthalonitrile 98 1953-99-7 [sigmaaldrich.com]

- 5. Phthalonitrile | 91-15-6 [chemicalbook.com]

- 6. 91-15-6 CAS MSDS (Phthalonitrile) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. 3,4,5,6-Tetrachlorophthalonitrile Supplier & Manufacturer in China | Properties, Uses, Safety Data, MSDS | High Purity Chemical for Industrial Applications [nj-finechem.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. Solvent Miscibility Table [sigmaaldrich.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. fishersci.com [fishersci.com]

- 14. spectrumchemical.com [spectrumchemical.com]

- 15. tcichemicals.com [tcichemicals.com]

- 16. merckmillipore.com [merckmillipore.com]

- 17. tcichemicals.com [tcichemicals.com]

Safety and handling of 3-Chlorophthalonitrile

An In-Depth Technical Guide to the Safe Handling of 3-Chlorophthalonitrile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide has been prepared by synthesizing safety data from structurally analogous compounds due to the absence of a comprehensive, publicly available Safety Data Sheet (SDS) for this compound (CAS No. 76241-79-7). The information provided should be used as a primary reference for safety procedures, but it is imperative to conduct a thorough risk assessment for your specific experimental conditions and to consult with your institution's Environmental Health and Safety (EHS) department.

Introduction and Hazard Assessment

This compound is a substituted aromatic nitrile, a class of compounds that serves as a versatile building block in the synthesis of phthalocyanines and other complex organic molecules relevant to materials science and drug development.[1] The presence of both a chloro and two nitrile functional groups suggests a potential for significant biological activity and chemical reactivity.

Given the toxicological profiles of related phthalonitriles, it is prudent to handle this compound with a high degree of caution. Analogous compounds, such as nitrophthalonitriles and other chlorinated phthalonitriles, exhibit acute toxicity if swallowed, in contact with skin, or inhaled.[2][3] They are also known to cause skin and serious eye irritation.[4][5] Therefore, this compound should be treated as a hazardous substance.

Table 1: Summary of Potential Hazards Based on Analogous Compounds

| Hazard Classification | Potential Effects | Source Analogs |

| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful or toxic if swallowed, in contact with skin, or inhaled.[2][3] | 3-Nitrophthalonitrile, Tetrachloroisophthalonitrile |

| Skin Corrosion/Irritation | Causes skin irritation.[4] | 3-Nitrophthalonitrile |

| Serious Eye Damage/Eye Irritation | Causes serious eye irritation.[4][5] | 3-Nitrophthalonitrile, Terephthalonitrile |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[5] | Terephthalonitrile, 3-Nitrophthalonitrile |

Engineering Controls and Personal Protective Equipment (PPE)

The primary goal when handling this compound is to minimize all potential routes of exposure. This is achieved through a combination of robust engineering controls and appropriate personal protective equipment.[6]

Engineering Controls

All work involving this compound, especially when handling the solid powder or creating solutions, must be conducted in a certified chemical fume hood to prevent the inhalation of dust or vapors.[7] The fume hood should have sufficient airflow and be located in a designated area for handling potent compounds.

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is mandatory for handling this compound.[8] PPE should be considered the last line of defense and used in conjunction with proper engineering controls and work practices.[6][9]

Table 2: Recommended Personal Protective Equipment (PPE)

| PPE Component | Specification | Rationale |

| Gloves | Double-gloving with powder-free nitrile gloves is recommended.[10] | Provides a robust barrier against dermal absorption. Double-gloving minimizes risk if the outer glove is breached.[11] |

| Lab Coat/Gown | A disposable, solid-front, back-closing gown made of a low-permeability fabric with long sleeves and tight-fitting cuffs.[12] | Protects the body and personal clothing from contamination.[11] |

| Eye & Face Protection | Chemical safety goggles and a full-face shield should be worn.[11] | Protects the eyes and face from splashes or airborne particles of the compound. |

| Respiratory Protection | For handling the powder, a NIOSH-approved respirator (e.g., N95, P100) is advised. For higher-risk situations, a powered air-purifying respirator (PAPR) may be necessary.[8][9] | Prevents inhalation of the compound. |

| Shoe Covers | Disposable shoe covers.[11] | Prevents the tracking of contamination outside of the laboratory. |

PPE Donning and Doffing Procedure

The correct sequence of putting on and taking off PPE is crucial to prevent cross-contamination.

Caption: Sequential process for donning Personal Protective Equipment.

Safe Handling and Storage Procedures

A systematic approach to handling this compound is essential to prevent exposure and contamination.

Step-by-Step Handling Protocol

-

Preparation:

-

Designate a specific area within a chemical fume hood for the handling of this compound.

-

Ensure that a safety shower and eyewash station are accessible and unobstructed.

-

Prepare all necessary equipment and reagents before handling the compound.

-

Have a designated waste container for this compound waste readily available.

-

-

Donning PPE:

-